molecular formula C7H5BrF2O B1333715 2-Bromo-4,5-difluoroanisole CAS No. 202865-58-5

2-Bromo-4,5-difluoroanisole

Cat. No.: B1333715
CAS No.: 202865-58-5
M. Wt: 223.01 g/mol
InChI Key: DKARISQFDBAJEZ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluoroanisole is an organic compound with the molecular formula C7H5BrF2O. It is characterized by the presence of bromine, fluorine, and methoxy functional groups. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Pharmacokinetics

Some general properties can be inferred from its chemical structure . . This suggests that it may have low oral bioavailability and could potentially be metabolized and excreted rapidly.

Result of Action

The molecular and cellular effects of 2-Bromo-4,5-difluoroanisole’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its efficacy could be influenced by the pH and ionic strength of its environment.

Biochemical Analysis

Biochemical Properties

2-Bromo-4,5-difluoroanisole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used as a substrate or inhibitor in enzymatic studies. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interactions between this compound and these enzymes can provide insights into the enzyme’s function and the compound’s potential effects on metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which are essential for cell communication and function. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it can induce conformational changes in proteins, leading to altered function or activity. These molecular interactions are crucial for understanding the compound’s role in biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, highlighting the importance of understanding its transport and distribution dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-difluoroanisole typically involves the bromination of 4,5-difluoroanisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-difluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anisoles.

    Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.

    Reduction: Formation of 4,5-difluoroanisole.

Scientific Research Applications

2-Bromo-4,5-difluoroanisole is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: It is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-difluoroanisole
  • 4-Bromo-2-fluoroanisole
  • 4-Bromo-2,5-difluoroanisole

Uniqueness

2-Bromo-4,5-difluoroanisole is unique due to the specific positioning of the bromine and fluorine atoms on the anisole ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of two fluorine atoms enhances the electron-withdrawing effect, making the compound more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

1-bromo-4,5-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKARISQFDBAJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371239
Record name 2-Bromo-4,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-58-5
Record name 1-Bromo-4,5-difluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-4,5-difluoro-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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